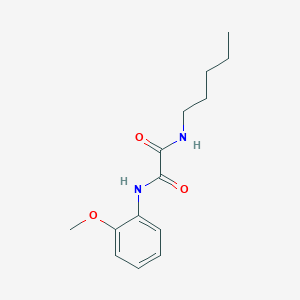

N'-(2-甲氧基苯基)-N-戊基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like the amide and the methoxy group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学研究应用

Treatment of Benign Prostatic Hyperplasia (BPH)

N1-(2-methoxyphenyl)-N2-pentyloxalamide: has been characterized as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors . This compound, by blocking these receptors, can reduce prostate contraction and cell growth, which are key factors in the development of BPH. The pharmacological profile suggests that it could be a starting point for drug development aimed at treating BPH and associated lower urinary tract symptoms (LUTS).

Antagonist for 5-HT1A Receptors

The compound has shown a high affinity for 5-HT1A receptors, behaving as an antagonist . This is significant because 5-HT1A receptors are involved in various neurological processes, and antagonists for these receptors can be used to treat psychiatric disorders such as anxiety and depression.

Reduction of Phenylephrine-Induced Contractions

In isometric contraction assays with rat prostate and aorta, N1-(2-methoxyphenyl)-N2-pentyloxalamide reduced phenylephrine-induced contractions . This suggests potential applications in conditions where modulation of smooth muscle contraction is beneficial, such as hypertension and certain types of cardiac dysfunctions.

Low Affinity for Non-BPH Related Receptors

The compound exhibits a low affinity for receptors unrelated to BPH, such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors . This selective affinity profile is advantageous in drug development as it may lead to fewer side effects.

Marginal Hypotensive Effect

At a dosage of 100 μg/kg, N1-(2-methoxyphenyl)-N2-pentyloxalamide showed a marginal hypotensive effect . This indicates its potential use in managing mild hypertension, with the benefit of a lower risk of adverse cardiovascular events.

Inhibition of Prostate Cell Proliferation

The compound prevented α1D-adrenoceptor- and 5-HT1A receptor-mediated cell growth in DU-145 prostate cells . This property could be harnessed in the development of treatments for conditions characterized by unwanted cell proliferation, such as certain cancers.

Potential Multi-Target Drug Development

Given its multi-target antagonist properties, N1-(2-methoxyphenyl)-N2-pentyloxalamide may serve as a lead compound in the development of multi-target drugs . Such drugs could offer a more comprehensive approach to treating complex diseases by simultaneously targeting multiple pathways.

Synthetic Route for Urapidil Derivatives

The compound has been involved in the synthesis of urapidil derivatives, which are used as antihypertensive agents . The synthetic route involving N1-(2-methoxyphenyl)-N2-pentyloxalamide could lead to the development of new and more effective antihypertensive medications.

作用机制

Target of Action

The compound N1-(2-methoxyphenyl)-N2-pentyloxalamide, also known as N’-(2-methoxyphenyl)-N-pentyloxamide, primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in various physiological processes. For instance, α1A-adrenoceptors are involved in prostate contraction, while α1D-adrenoceptors and 5-HT1A receptors contribute to prostate cell proliferation .

Mode of Action

N1-(2-methoxyphenyl)-N2-pentyloxalamide interacts with its targets by behaving as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors . The compound also exhibits low affinity for receptors unrelated to benign prostatic hyperplasia (BPH) such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By antagonizing α1A/α1D-adrenoceptors and 5-HT1A receptors, it can block prostate contraction and cell growth . This action is particularly relevant in the context of BPH, a disease characterized by an imbalance of cell growth and apoptosis .

Pharmacokinetics

For instance, its high affinity for certain receptors and low affinity for others may influence its distribution and elimination .

Result of Action

The molecular and cellular effects of N1-(2-methoxyphenyl)-N2-pentyloxalamide’s action are primarily observed in the context of BPH. The compound can prevent prostate contraction and cell growth, thereby potentially alleviating symptoms of BPH .

Action Environment

安全和危害

未来方向

属性

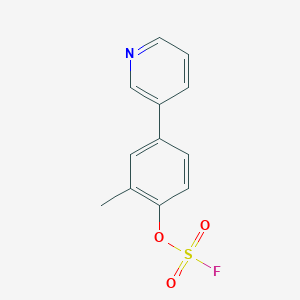

IUPAC Name |

N'-(2-methoxyphenyl)-N-pentyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-4-7-10-15-13(17)14(18)16-11-8-5-6-9-12(11)19-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWNNTCQFNQXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C(=O)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-pentyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)

![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)

![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)